Cas no 194782-03-1 (Benz[f]azulen-2(3H)-one,4,9-bis(acetyloxy)-10-(benzoyloxy)-3a,4,4a,5,6,7,8,8a,9,10-decahydro-6-hydroxy-3a-(1-hydroxy-1-methylethyl)-1,8a-dimethyl-5-methylene-,(3aS,4S,4aR,6S,8aR,9R,10R)-)
![Benz[f]azulen-2(3H)-one,4,9-bis(acetyloxy)-10-(benzoyloxy)-3a,4,4a,5,6,7,8,8a,9,10-decahydro-6-hydroxy-3a-(1-hydroxy-1-methylethyl)-1,8a-dimethyl-5-methylene-,(3aS,4S,4aR,6S,8aR,9R,10R)- structure](https://it.kuujia.com/scimg/cas/194782-03-1x500.png)
194782-03-1 structure
Nome del prodotto:Benz[f]azulen-2(3H)-one,4,9-bis(acetyloxy)-10-(benzoyloxy)-3a,4,4a,5,6,7,8,8a,9,10-decahydro-6-hydroxy-3a-(1-hydroxy-1-methylethyl)-1,8a-dimethyl-5-methylene-,(3aS,4S,4aR,6S,8aR,9R,10R)-
Numero CAS:194782-03-1
MF:C31H38O9
MW:554.62803030014
CID:229976
Benz[f]azulen-2(3H)-one,4,9-bis(acetyloxy)-10-(benzoyloxy)-3a,4,4a,5,6,7,8,8a,9,10-decahydro-6-hydroxy-3a-(1-hydroxy-1-methylethyl)-1,8a-dimethyl-5-methylene-,(3aS,4S,4aR,6S,8aR,9R,10R)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benz[f]azulen-2(3H)-one,4,9-bis(acetyloxy)-10-(benzoyloxy)-3a,4,4a,5,6,7,8,8a,9,10-decahydro-6-hydroxy-3a-(1-hydroxy-1-methylethyl)-1,8a-dimethyl-5-methylene-,(3aS,4S,4aR,6S,8aR,9R,10R)-
- Benz[f]azulen-2(3H)-one,4,9-bis(acetyloxy)-10-(benzoyloxy)-3a,4,4a,5,6,7,8,8a,9,10-decahydro-6-hydroxy-3a-(1-hydroxy-1-methyl
- Benz[f]azulen-2(3H)-one,4,9-bis(acetyloxy)-10-(benzoyloxy)-3a,4,4a,5,6,7,8,8a,9,10-decahydro-6-hydroxy-3a-(1-hydroxy-1-methylethyl)-1,8a-dimethyl-5-methylene-,[3aS-(3aa,4b,4ab,6b,8aa,9b,10a)]-
- Taxuspin Y
- Taxuspine Y
- (-)-Taxuspine Y
-
- Inchi: InChI=1S/C31H38O9/c1-16-21(34)13-14-30(7)24(16)26(38-18(3)32)31(29(5,6)37)15-22(35)17(2)23(31)25(27(30)39-19(4)33)40-28(36)20-11-9-8-10-12-20/h8-12,21,24-27,34,37H,1,13-15H2,2-7H3
- Chiave InChI: WCEHDYZADWCEOC-UHFFFAOYSA-N
- Sorrisi: CC1=C2C(C(C3(CCC(C(=C)C3C(C2(CC1=O)C(C)(C)O)OC(=O)C)O)C)OC(=O)C)OC(=O)C4=CC=CC=C4
Proprietà calcolate
- Massa esatta: 554.25164
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 9
- Conta atomi pesanti: 40
- XLogP3: 1.572
Proprietà sperimentali
- PSA: 136.43
Benz[f]azulen-2(3H)-one,4,9-bis(acetyloxy)-10-(benzoyloxy)-3a,4,4a,5,6,7,8,8a,9,10-decahydro-6-hydroxy-3a-(1-hydroxy-1-methylethyl)-1,8a-dimethyl-5-methylene-,(3aS,4S,4aR,6S,8aR,9R,10R)- Letteratura correlata
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
5. Caper tea
194782-03-1 (Benz[f]azulen-2(3H)-one,4,9-bis(acetyloxy)-10-(benzoyloxy)-3a,4,4a,5,6,7,8,8a,9,10-decahydro-6-hydroxy-3a-(1-hydroxy-1-methylethyl)-1,8a-dimethyl-5-methylene-,(3aS,4S,4aR,6S,8aR,9R,10R)-) Prodotti correlati
- 2172586-97-7(1-(tert-butoxy)carbonyl-3-(3-hydroxyoxolan-3-yl)azetidine-3-carboxylic acid)
- 1798728-30-9(5-Ethyl-1-(4-fluorophenyl)methyl-1H-1,2,3-triazol-4-amine Hydrochloride)
- 1250701-43-9(4-(4-bromo-1H-pyrazol-1-yl)-2-(ethylamino)-2-methylbutanamide)
- 1533660-71-7(2-{(3-chloro-4-fluorophenyl)methylamino}butan-1-ol)
- 951460-88-1(4-(4-fluorophenyl)methyl-6-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione)
- 42332-94-5(9,10-Dihydro-9,9-dimethylanthracene)
- 339101-38-1(2-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one)
- 2229564-91-2(1-(2,6-dichloropyridin-4-yl)propan-2-ol)
- 81569-65-5(4-Propylthiazole-5-carboxylic acid)
- 1502591-15-2(1-cyclobutyl-2,2,2-trifluoroethan-1-ol)
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
